N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a benzothiazole carboxamide derivative featuring a pyridazine ring substituted with a 4-methylpiperidin-1-yl group and linked to the benzothiazole core via a phenyl spacer. The pyridazine moiety may enhance binding interactions, while the 4-methylpiperidine substituent likely contributes to metabolic stability and solubility.
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-16-10-12-29(13-11-16)23-9-8-20(27-28-23)17-2-5-19(6-3-17)26-24(30)18-4-7-21-22(14-18)31-15-25-21/h2-9,14-16H,10-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXLWMJZWJYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Pyridazine Ring Construction: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling Reactions: The benzo[d]thiazole and pyridazine intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the Piperidine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic molecule with potential applications in various scientific research fields, particularly in medicinal chemistry. This article explores its applications, focusing on its synthesis, biological activity, and therapeutic potential.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and piperidine rings have shown potent cytotoxic effects against various cancer cell lines. A notable study synthesized novel thiazole derivatives that were tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Table: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 20.12 | |
| Compound B | MDA-MB-231 | 10.84 | |
| Compound C | Various | 24.57 |
Antimicrobial Properties
The thiazole derivatives have also been studied for their antimicrobial activities. The interaction of these compounds with bacterial enzymes can inhibit their growth, making them potential candidates for developing new antibiotics. Research has shown that thiazole compounds can act against both gram-positive and gram-negative bacteria .
Neuroprotective Effects
Compounds similar to this compound have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems suggests potential therapeutic applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
In a study conducted by Aziz-ur-Rehman et al., a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. The synthesized compounds showed varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting IC50 values significantly lower than established chemotherapeutic agents like doxorubicin .
Case Study 2: Neuroprotective Activity Assessment
Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cellular damage and promote cell survival through antioxidant mechanisms .
Mechanism of Action
The mechanism of action for N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzo[d]thiazole and pyridazine rings could facilitate binding to active sites, while the piperidine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties :
- The target compound’s pyridazine-phenyl linker introduces steric bulk and hydrophobicity compared to analogues like 8n , which has a directly attached 4-methylpiperidine. This likely increases molecular weight and lipophilicity, as suggested by the longer HPLC retention time of 8n (7.49 min) versus 8l (5.54 min) .
- Polar substituents (e.g., 4-hydroxypiperidine in 8m ) reduce retention time (6.00 min), indicating improved aqueous solubility compared to methylpiperidine derivatives .
Synthetic Challenges: The target compound’s multi-step synthesis (involving pyridazine coupling) may result in lower yields compared to simpler derivatives like 8l (65% yield) or 9a (62% yield). The 29% yield of 8n highlights the difficulty of introducing methylpiperidine groups efficiently .
Purity and Analytical Consistency :
- All compounds in exhibit >95% purity, with 8l and 9a exceeding 99%, indicating robust purification protocols. The target compound’s purity would depend on similar chromatographic optimization .
Functional Implications
While biological activity data for the target compound are unavailable, structural trends from analogues suggest:
- Hsp90 Inhibition Potential: Compounds like 8l–8n were designed as Hsp90 C-terminal inhibitors; the target compound’s pyridazine moiety may enhance binding to the Hsp90 ATP-binding pocket by mimicking adenine interactions .
- Metabolic Stability : The 4-methylpiperidine group in the target compound and 8n may resist oxidative metabolism better than hydroxyl or carbamoyl substituents, prolonging half-life .
Biological Activity
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole core, a pyridazine moiety, and a piperidine substituent. The synthesis typically involves multi-step organic reactions, which can be challenging but are essential for obtaining the desired purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzo[d]thiazole derivatives, including the compound . For instance, compounds with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data on the compound's activity against M. tuberculosis is limited, its structural analogs indicate potential efficacy.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A related study highlighted that derivatives containing similar scaffolds exhibited significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors . The cytotoxicity profile suggests that while some derivatives showed promising anticancer activity, they also exhibited varying degrees of toxicity towards normal human cells.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
- Receptor Modulation : It may interact with various receptors, potentially leading to altered cellular responses.
Molecular docking studies have been employed to elucidate these interactions further, providing insights into how the compound might exert its effects at the molecular level.
Case Study 1: Antitubercular Activity
In one study focusing on substituted benzo[d]thiazole derivatives, several compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most active compounds demonstrated low IC50 values and were also assessed for cytotoxicity on human cell lines, indicating a favorable therapeutic index .
Case Study 2: Anticancer Evaluations
Another study evaluated a series of benzo[d]thiazole derivatives for their anticancer properties. The results showed that certain compounds inhibited the growth of leukemia cell lines effectively while maintaining low toxicity towards normal cells. This suggests that structural modifications can enhance selectivity towards cancerous cells .
Data Summary Table
| Compound | Target Pathogen/Cell Line | IC50 (μM) | Cytotoxicity (CC50 μM) | Notes |
|---|---|---|---|---|
| This compound | Mycobacterium tuberculosis | TBD | TBD | Potential antitubercular activity |
| Similar Derivative 1 | Leukemia Cell Lines | TBD | 5–10 | Significant anticancer activity |
| Similar Derivative 2 | Solid Tumor Cell Lines | TBD | TBD | Low toxicity observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include coupling the pyridazine and benzo[d]thiazole moieties using catalysts (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide (DMF) under reflux. Purification employs chromatography (e.g., silica gel column) or recrystallization to isolate high-purity product . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and confirms connectivity. Mass spectrometry (MS) verifies molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch). X-ray crystallography, though less common, provides absolute stereochemical data for crystalline derivatives .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs. For example, pyridazine derivatives often target kinases, so use enzymatic assays with ATP-binding domains. Include cytotoxicity screening (e.g., MTT assay) and compare results to reference inhibitors. Dose-response curves (IC₅₀) and selectivity indices help evaluate therapeutic potential .
Q. What experimental design principles minimize variability in reaction optimization?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst concentration). Use factorial designs or response surface methodology to identify critical factors. Statistical validation (ANOVA) ensures reproducibility. Computational tools (e.g., quantum chemical calculations) predict optimal conditions before lab validation .
Advanced Research Questions
Q. How can researchers reconcile conflicting data from biological activity studies (e.g., divergent IC₅₀ values across assays)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., consistent cell lines, buffer conditions). Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays). Analyze structural analogs to isolate substituent contributions. Collaborative replication with blinded data analysis reduces bias .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock, Schrödinger) models binding poses with target proteins (e.g., kinases). Molecular dynamics simulations assess stability of ligand-receptor complexes over time. Quantum mechanics/molecular mechanics (QM/MM) calculations evaluate electronic interactions (e.g., π-π stacking with benzo[d]thiazole). Validate predictions with mutagenesis studies .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized through structural modifications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Replace labile esters with amides or heterocycles. LogP adjustments via alkyl chain modulation balance lipophilicity and solubility. In vitro microsomal stability assays and in vivo PK studies guide iterative design .
Q. What advanced techniques resolve challenges in heterogeneous reaction systems (e.g., catalyst poisoning)?
- Methodological Answer : Use in situ spectroscopy (e.g., FTIR) to monitor catalyst activity. Switch to immobilized catalysts (e.g., polymer-supported reagents) for recyclability. Explore micellar catalysis in aqueous systems to enhance solubility. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps for targeted optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
